

Spectroscopic and Spectrometric Profiling of (S)-N-Formylsarcolysine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound **(S)-N-Formylsarcolysine**. Given the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups. The guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with visualizations of a relevant biochemical pathway and a general analytical workflow.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR, IR, and MS data for **(S)-N-Formylsarcolysine**.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2	Singlet	1H	N-CHO (Formyl proton)
~7.1-7.3	Multiplet	5H	Ar-H (Aromatic protons)
~4.8	Multiplet	1H	α-CH (Methine proton)
~3.1	Multiplet	2H	β-CH ₂ (Methylene protons)
~2.9	Singlet	3H	N-CH₃ (Methyl protons on Nitrogen)
>10	Broad Singlet	1H	COOH (Carboxylic acid proton)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~175	COOH (Carboxylic acid carbon)
~165	N-CHO (Formyl carbonyl carbon)
~136	Aromatic C (Quaternary)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~60	α-CH (Methine carbon)
~38	β-CH ₂ (Methylene carbon)
~35	N-CH₃ (Methyl carbon on Nitrogen)

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid) [1][2][3][4]
3030	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)[1][2][3]
~1670	Strong	C=O stretch (Amide I band, N-formyl)
1600, 1495, 1450	Medium-Weak	C=C stretch (Aromatic ring)
~1400	Medium	O-H bend (Carboxylic acid)[3]
~1250	Medium	C-O stretch (Carboxylic acid) [3]
750, 700	Strong	C-H out-of-plane bend (Monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	
207	[M]+ (Molecular Ion)	
162	[M - COOH]+	
134	[M - COOH - C ₂ H ₄]+ (from β-cleavage)	
91	[C7H7]+ (Tropylium ion)	
77	[C ₆ H ₅]+ (Phenyl ion)	

Experimental Protocols



The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for **(S)-N-Formylsarcolysine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of **(S)-N-Formylsarcolysine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
- Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

¹³C NMR Acquisition:

 Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.



- Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to improve the signal-to-noise ratio due to the low natural abundance of ¹³C.
- Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of the solid (S)-N-Formylsarcolysine sample directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:



• Prepare a dilute solution of **(S)-N-Formylsarcolysine** (e.g., 1-10 μg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

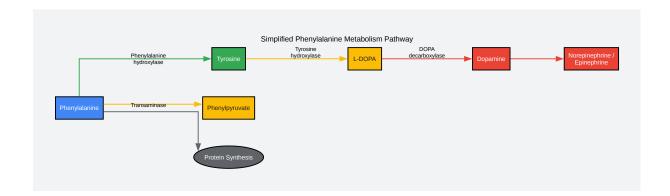
Data Acquisition (Electrospray Ionization - ESI):

- Introduce the sample solution into the ESI source via direct infusion or through an LC column.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.
- Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]+.
- To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

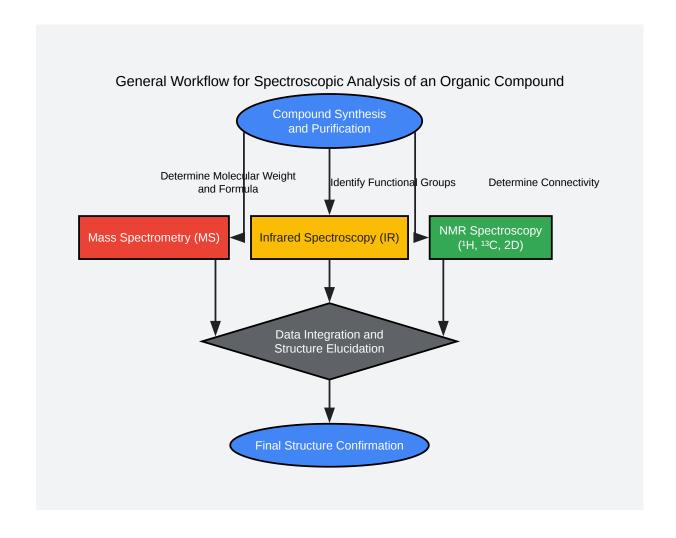
Mandatory Visualizations Phenylalanine Metabolism Pathway

Sarcolysine is a derivative of the essential amino acid phenylalanine. The following diagram illustrates a simplified overview of the major metabolic pathways of phenylalanine.[5][6][7][8]









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